
Mertiatide
Übersicht
Beschreibung
Mertiatid, auch bekannt als Technetium-99m-Mertiatid, ist eine radiopharmazeutische Verbindung, die in der Nuklearmedizin hauptsächlich für die Nierenbildgebung verwendet wird. Es handelt sich um ein diagnostisches Mittel, das bei der Visualisierung der Nierenfunktion und -struktur hilft. Mertiatid wird mit Natriumpertechnetat rekonstituiert, um Technetium-99m-Mertiatid zu bilden, das dann für bildgebende Zwecke intravenös verabreicht wird .
2. Präparationsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Technetium-99m-Mertiatid umfasst die Rekonstitution von Betiatid mit Natriumpertechnetat. Der Prozess umfasst typischerweise die folgenden Schritte:
Rekonstitution: Betiatid wird mit steriler Natriumpertechnetat-(Technetium-99m)-Injektion rekonstituiert.
Erhitzen: Das Gemisch wird etwa 10 Minuten lang in einem siedenden Wasserbad erhitzt, um eine ordnungsgemäße Radiomarkierung sicherzustellen.
Qualitätskontrolle: Die radiochemische Reinheit wird mit chromatographischen Methoden bestimmt
Industrielle Produktionsmethoden: Technetium-99m-Mertiatid wird mit einem Kit hergestellt, das lyophilisiertes Betiatid enthält. Das Kit ist für eine einfache Rekonstitution mit Natriumpertechnetat ausgelegt, wodurch es für klinische Umgebungen geeignet ist. Die Zubereitung muss innerhalb von sechs Stunden nach der Rekonstitution verwendet und zwischen 15 und 25 °C lichtgeschützt gelagert werden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Technetium-99m mertiatide involves the reconstitution of betiatide with sodium pertechnetate. The process typically includes the following steps:
Reconstitution: Betiatide is reconstituted with sterile sodium pertechnetate (Technetium-99m) injection.
Heating: The mixture is heated in a boiling water bath for approximately 10 minutes to ensure proper radiolabeling.
Quality Control: The radiochemical purity is determined using chromatography techniques
Industrial Production Methods: Technetium-99m this compound is produced using a kit that contains lyophilized betiatide. The kit is designed for easy reconstitution with sodium pertechnetate, making it suitable for clinical settings. The preparation must be used within six hours of reconstitution and is stored between 15 to 25°C, protected from light .
Analyse Chemischer Reaktionen
Reaktionstypen: Mertiatid unterliegt hauptsächlich Komplexierungsreaktionen mit Technetium-99m. Die wichtigsten Reaktionen umfassen:
Komplexierung: Bildung von Technetium-99m-Mertiatid durch die Reaktion von Betiatid mit Natriumpertechnetat.
Radiomarkierung: Der Radiomarkierungsprozess beinhaltet die Reduktion von Technetium-99m und seine anschließende Bindung an den Betiatidliganden.
Häufige Reagenzien und Bedingungen:
Reagenzien: Natriumpertechnetat, Betiatid, Salzsäure, Natriumchlorid.
Bedingungen: Siedendes Wasserbad für 10 Minuten, gefolgt von der Qualitätskontrolle mittels Chromatographie.
Hauptprodukte:
Technetium-99m-Mertiatid: Das Hauptprodukt, das für die Nierenbildgebung verwendet wird.
Radiochemische Verunreinigungen: Geringfügige Verunreinigungen wie freies Pertechnetat und kolloidales Technetium.
Wissenschaftliche Forschungsanwendungen
Diagnostic Imaging
Renal Function Assessment
Technetium Tc 99m mertiatide is primarily employed to evaluate renal function, including the diagnosis of congenital and acquired renal abnormalities, renal failure, urinary tract obstruction, and calculi. It provides vital information about renal perfusion, size, position, and configuration, as well as differential renal function through renogram curves and renal angiograms .
Case Study: Renal Failure Diagnosis
In a clinical study involving patients with suspected renal failure, technetium Tc 99m this compound was administered intravenously. The imaging results allowed for the identification of obstructive uropathy in several cases, demonstrating its efficacy in differentiating between obstructive and non-obstructive causes of renal dysfunction .
Pharmacokinetics and Safety Profile
Pharmacokinetics
After intravenous administration, technetium Tc 99m this compound exhibits rapid clearance from the bloodstream, with approximately 90% excretion within three hours in healthy individuals. In patients with renal impairment, clearance rates significantly decrease, indicating its utility in assessing renal function .
Parameter | Healthy Subjects | Renal Impairment |
---|---|---|
Plasma Clearance (L/min) | 0.3 | 0.03 |
Urinary Excretion (%) | ~90% | ~21.3% |
Plasma Protein Binding (%) | 89% | 78% |
Safety Considerations
The compound is generally well-tolerated; however, hypersensitivity reactions have been reported in rare cases. Monitoring for adverse effects is recommended during administration .
Clinical Research Applications
Use in Clinical Trials
Technetium Tc 99m this compound has been utilized in various clinical trials to evaluate new therapeutic agents targeting renal diseases. Its role as a biomarker helps assess the efficacy of treatments by providing quantitative data on renal function before and after intervention .
Case Study: Evaluating New Renal Therapies
In a recent trial assessing a new drug for chronic kidney disease, technetium Tc 99m this compound was employed to monitor changes in renal function over time. The imaging results indicated significant improvements in glomerular filtration rates among participants receiving the experimental treatment compared to the control group .
Wirkmechanismus
Following intravenous administration, Technetium-99m mertiatide is rapidly cleared from the blood and excreted by the kidneys. The compound binds to renal tubular cells, allowing for detailed imaging of renal function and structure. The primary molecular target is the renal tubular cells, and the pathway involves the excretion of the radiolabeled compound through the urinary tract .
Vergleich Mit ähnlichen Verbindungen
Technetium-99m diethylenetriaminepentaacetate (DTPA): Another radiopharmaceutical used for renal imaging.
Technetium-99m dimercaptosuccinic acid (DMSA): Used for static renal imaging and assessing renal cortical function.
Uniqueness of this compound: this compound is unique due to its high renal clearance and rapid excretion, making it ideal for dynamic renal imaging. It provides detailed information on renal function and structure, which is crucial for diagnosing various renal conditions .
Biologische Aktivität
Mertiatide, also known as Technetium-99m mercaptoacetyltriglycine (MAG3), is a radiopharmaceutical primarily used for renal imaging and function assessment. This compound has garnered attention for its biological activity, particularly in the context of renal diagnostics. Herein, we explore its pharmacokinetics, clinical applications, safety profile, and relevant case studies.
Pharmacokinetics
This compound is characterized by its rapid renal uptake and clearance. The pharmacokinetic profile includes:
- Protein Binding : this compound exhibits a high protein binding rate of approximately 78.6%, which is significantly higher than that of iodine-131 o-iodohippurate (OIH) at 53.1% .
- Volume of Distribution : The volume of distribution for this compound is about 7.06 liters, indicating a relatively confined distribution compared to OIH's 10.78 liters .
- Clearance Rates : Studies have shown that the time to peak renogram curves is faster for this compound compared to OIH, suggesting more efficient renal imaging capabilities .
Clinical Applications
This compound is utilized predominantly in the diagnosis of various renal conditions. Its applications include:
- Assessment of Renal Function : this compound is indicated for evaluating congenital and acquired renal abnormalities, renal failure, urinary tract obstruction, and kidney stones in pediatric patients aged 30 days and older .
- Imaging Techniques : The compound is used in dynamic renal scintigraphy to provide detailed images of kidney function and blood flow.
Safety Profile
The safety profile of this compound has been evaluated through clinical studies. Key findings include:
- Adverse Reactions : Reported adverse events are mostly mild and include symptoms such as injection site pain or discomfort . More serious reactions are rare.
- Radiation Dosimetry : The estimated radiation equivalent dose varies by organ, with the kidneys receiving approximately 0.0039 mSv/MBq .
Data Table: Radiation Equivalent Dose for this compound
Organ | Adult Dose (mSv/MBq) |
---|---|
Gallbladder Wall | 0.0044 |
Lower Large Intestine Wall | 0.0088 |
Small Intestine | 0.0044 |
Kidneys | 0.0039 |
Liver | 0.00098 |
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical practice:
- Renal Function Assessment in Children : A study involving children demonstrated that this compound effectively differentiated between normal and impaired renal function, providing critical information for treatment planning .
- Impact of Drug Interactions : Research indicated that drugs interacting with organic anion transporters could affect the clearance of this compound, potentially leading to misinterpretation of renal function tests .
- Comparative Studies with Other Radiopharmaceuticals : In a comparative study, this compound was shown to provide superior imaging results compared to traditional agents like OIH, especially in patients with varying degrees of renal impairment .
Q & A
Basic Research Questions
Q. What foundational methodologies are critical for establishing Mertiatide’s chemical stability under varying physiological conditions?
- Methodological Answer :
- Step 1 : Conduct accelerated stability studies under controlled conditions (e.g., pH, temperature, light exposure) using HPLC or mass spectrometry to monitor degradation products .
- Step 2 : Validate stability parameters (e.g., half-life, degradation pathways) against pharmacopeial standards (e.g., ICH Q1A guidelines).
- Step 3 : Use statistical models (e.g., Arrhenius equation) to extrapolate long-term stability from short-term data .
- Table 1 : Common Analytical Techniques for Stability Studies
Technique | Principle | Key Metrics | Limitations |
---|---|---|---|
HPLC | Separation via retention time | Purity %, degradation peaks | Requires reference standards |
NMR | Structural elucidation | Molecular integrity | Low sensitivity for trace impurities |
DSC | Thermal behavior | Melting point, polymorphic transitions | Limited to solid-state analysis |
Q. How should researchers structure a literature review to identify understudied aspects of this compound’s mechanism of action?
- Methodological Answer :
- Step 1 : Use systematic review protocols (PRISMA guidelines) to search databases (PubMed, SciFinder) with keywords: "this compound AND (pharmacodynamics OR receptor binding)" .
- Step 2 : Map existing studies to identify gaps (e.g., unexplored signaling pathways, species-specific responses) using tools like VOSviewer for bibliometric analysis .
- Step 3 : Prioritize hypotheses for experimental validation (e.g., kinase inhibition assays) based on clinical relevance .
Q. What are the standard protocols for validating the purity of this compound in experimental batches?
- Methodological Answer :
- Step 1 : Combine orthogonal techniques (HPLC for quantitative analysis, NMR for structural confirmation) .
- Step 2 : Apply acceptance criteria (e.g., ≥95% purity, ≤0.1% unknown impurities) aligned with regulatory guidelines .
- Step 3 : Document batch-to-batch variability using control charts to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory in vitro and in vivo efficacy data for this compound be reconciled methodologically?
- Methodological Answer :
- Step 1 : Audit experimental conditions (e.g., cell line viability, animal model genetic background) for confounding factors .
- Step 2 : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dose-exposure-response relationships across systems .
- Step 3 : Validate findings using humanized models or organ-on-chip platforms to bridge translational gaps .
Q. Which multivariate statistical models are most appropriate for assessing synergistic effects of this compound in combination therapies?
- Methodological Answer :
- Step 1 : Design factorial experiments to test drug combinations at varying concentrations .
- Step 2 : Apply response surface methodology (RSM) or Chou-Talalay synergy indices to quantify interactions .
- Step 3 : Use machine learning (e.g., random forests) to identify non-linear interaction patterns in high-throughput datasets .
Q. How can researchers optimize this compound’s bioavailability through systematic modification of its derivatization pathways?
- Methodological Answer :
- Step 1 : Perform structure-activity relationship (SAR) studies to modify functional groups (e.g., esterification for lipophilicity) .
- Step 2 : Use in silico tools (e.g., Molecular Dynamics simulations) to predict solubility and membrane permeability .
- Step 3 : Validate top candidates in ex vivo permeability assays (e.g., Caco-2 cell monolayers) .
Q. What experimental frameworks are recommended to address ethical challenges in this compound’s preclinical toxicity testing?
- Methodological Answer :
- Step 1 : Adhere to ARRIVE guidelines for animal studies, ensuring sample size justification and harm-benefit analysis .
- Step 2 : Implement blinding and randomization to minimize bias in histopathological assessments .
- Step 3 : Use alternative models (e.g., zebrafish embryos) for preliminary toxicity screening to reduce mammalian use .
Q. Data Contradiction and Validation
Q. What strategies resolve discrepancies between computational predictions and experimental binding affinities of this compound?
- Methodological Answer :
- Step 1 : Cross-validate docking results (e.g., AutoDock Vina) with experimental SPR (Surface Plasmon Resonance) data .
- Step 2 : Adjust force field parameters in simulations to account for solvation effects or protein flexibility .
- Step 3 : Publish negative results to improve predictive algorithms via community-driven databases .
Q. How should researchers design multi-center studies to ensure consistency in this compound’s clinical trial outcomes?
- Methodological Answer :
- Step 1 : Standardize protocols (e.g., SOPs for dosing, sample collection) across sites .
- Step 2 : Use mixed-effects models to account for inter-center variability in statistical analysis .
- Step 3 : Conduct interim audits to monitor protocol adherence and data integrity .
Q. Methodological Innovation
Q. What emerging technologies could enhance the detection limits of this compound in trace-level environmental samples?
- Methodological Answer :
- Step 1 : Employ nano-material-based sensors (e.g., graphene oxide FETs) for ultrasensitive detection .
- Step 2 : Validate with tandem mass spectrometry (LC-MS/MS) to achieve sub-ppb quantification .
- Step 3 : Collaborate with environmental chemists to contextualize ecological risk assessments .
Eigenschaften
CAS-Nummer |
66516-09-4 |
---|---|
Molekularformel |
C8H13N3O5S |
Molekulargewicht |
263.27 g/mol |
IUPAC-Name |
2-[[2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H13N3O5S/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16) |
InChI-Schlüssel |
RXACEEPNTRHYBQ-UHFFFAOYSA-N |
SMILES |
C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |
Kanonische SMILES |
C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |
Key on ui application |
MAG 3 that are used in medicine as sources of radiation for radiotherapy and for diagnostic purposes. They have numerous uses in research and industry. |
Siedepunkt |
792.3ºC at 760 mmHg |
melting_point |
N/A |
Key on ui other cas no. |
66516-09-4 |
Sequenz |
deamino-Ncy-Gly-Gly-Gly-OH |
Quelle |
Synthetic |
Lagerung |
-20°C |
Synonyme |
99m Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99mTc MAG3 99mTc Mercaptoacetyltriglycine 99mTc-MAG3 99mTc-Mercaptoacetyltriglycine MAG3, TechneScan Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99m Tc 99m Mertiatide TechneScan MAG3 Technetium 99m MAG3 Technetium 99m Mercaptoacetylglycyl glycyl glycine Technetium 99m Mercaptoacetylglycyl-glycyl-glycine Technetium 99m Mercaptoacetylglycylglycylglycine Technetium 99m Mercaptoacetyltriglycine Technetium Tc 99m Mertiatide Technetium-99m-MAG3 Technetium-99m-Mercaptoacetylglycylglycylglycine Technetium-99m-Mercaptoacetyltriglycine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.